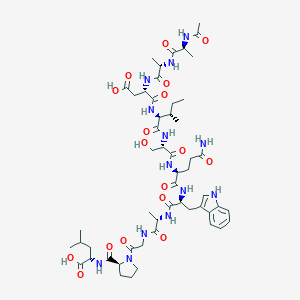

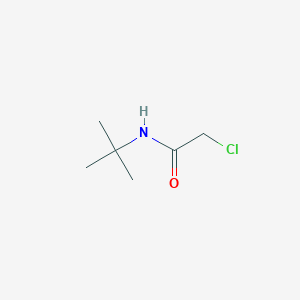

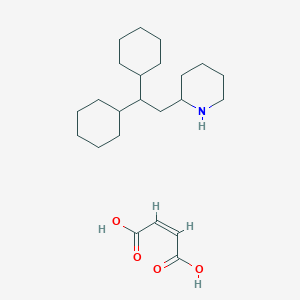

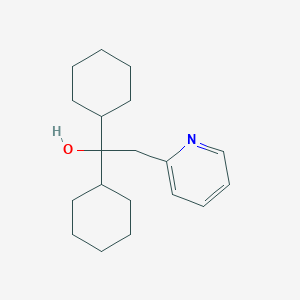

![molecular formula C8H7N3O2 B131653 6-甲基-1,4-二氢吡啶并[2,3-b]吡嗪-2,3-二酮 CAS No. 144435-06-3](/img/structure/B131653.png)

6-甲基-1,4-二氢吡啶并[2,3-b]吡嗪-2,3-二酮

描述

The compound of interest, 6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, is a derivative of the pyridopyrazine dione family. This class of compounds has been the subject of various synthetic strategies due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

Several methods have been developed for synthesizing pyridopyrazine diones. One approach involves a one-pot synthesis from 6-hydroxypicolinic acids via a coupling/cyclization reaction, which proceeds under mild conditions and yields good results . Another method describes the synthesis of pyrrolo[1,2-a]pyrazine diones from Ugi adducts through a two-step process involving acid-mediated cyclization followed by gold(I)-catalyzed annulation, which allows for the formation of densely functionalized compounds . Additionally, a unique Hilbert-Johnson reaction has been used to synthesize dipyridopyrazinediones, which is a notable example of this type of preparation .

Molecular Structure Analysis

The molecular structures of pyridopyrazine diones have been confirmed through various analytical techniques, including single crystal X-ray structure analysis. This analysis has provided unambiguous confirmation of the molecular structures of synthesized compounds, which is crucial for understanding their chemical behavior and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyridopyrazine diones includes their ability to undergo further functionalization. For instance, the synthesis of derivatives with a chiral substituent at the nitrogen atom has been achieved through a sequence of reactions including nucleophilic substitution, reduction, acylation, and intramolecular cyclization . Moreover, the synthesis of methyl pyrazolo[3,4-b]pyridine-5-carboxylates from related tetrahydropyridine carboxylates has been demonstrated, showcasing the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridopyrazine diones are influenced by their molecular structure. For example, the presence of substituents and the nature of these groups can significantly affect the solubility, stability, and reactivity of these compounds. The synthesis of tetrahydropyrido[2,3-b]pyrazine scaffolds from tetrafluoropyridine derivatives has shown that the electronic nature of the substituents at the 4-position of the pyridine ring plays a critical role in the formation of ring-fused products .

科学研究应用

癌症治疗和KRAS抑制

已合成6-甲基-1,4-二氢吡啶并[2,3-b]吡嗪-2,3-二酮衍生物作为KRAS共价抑制剂,显示出治疗癌症和与KRAS活性相关疾病的潜力 (De, 2022)。

GABA受体的潜在配体

已研究6-甲基-1,4-二氢吡啶并[2,3-b]吡嗪-2,3-二酮的衍生物作为γ-氨基丁酸A/苯二氮卓受体复合物的潜在配体 (Weber, Bartsch, & Erker, 2002)。

镇痛效果和DAAO抑制

化合物8-氯-1,4-二氢吡啶并[2,3-b]吡嗪-2,3-二酮,一种衍生物,已被评估其作为d-氨基酸氧化酶抑制剂的潜力,显示出镇痛效果和治疗慢性疼痛的潜力 (Xie et al., 2016)。

共价二水合物的稳定化

已探讨三氟甲基基团在稳定吡嘧啶和吡啶并[3,4-b]吡嗪等共价二水合物中的作用,包括6-甲基-1,4-二氢吡啶并[2,3-b]吡嗪-2,3-二酮衍生物 (Cushman, Wong, & Bacher, 1986)。

放线菌中的生物活性代谢产物

已在链霉菌属中鉴定出生物活性代谢产物,包括与6-甲基-1,4-二氢吡啶并[2,3-b]吡嗪-2,3-二酮相关的环二肽,显示出细胞毒活性 (Sobolevskaya et al., 2008)。

未来方向

属性

IUPAC Name |

6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)11-8(13)7(12)10-5/h2-3H,1H3,(H,10,12)(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJQZVUJFGDORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445655 | |

| Record name | 6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

CAS RN |

144435-06-3 | |

| Record name | 6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

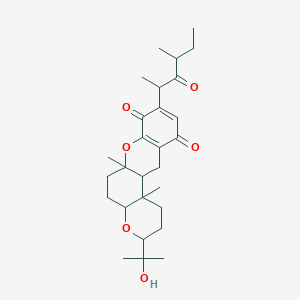

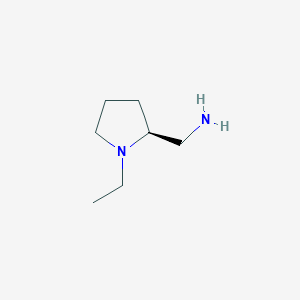

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)